molecular formula C8H12O B056688 Ethanone, 1-(2,4-dimethyl-1-cyclobuten-1-YL)-(9CI) CAS No. 115142-98-8

Ethanone, 1-(2,4-dimethyl-1-cyclobuten-1-YL)-(9CI)

Cat. No.: B056688
CAS No.: 115142-98-8
M. Wt: 124.18 g/mol
InChI Key: DBNPBZLNYQDORR-UHFFFAOYSA-N
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Description

HDM-201, also known as siremadlin, is a potent and selective second-generation inhibitor of the Murine Double Minute-2 protein. This compound is known for its ability to activate the p53 pathway, leading to anti-proliferative effects in cancer cells. HDM-201 has shown promising results in preclinical and clinical studies, particularly in the treatment of acute myeloid leukemia and other cancers with wild-type p53 .

Preparation Methods

Synthetic Routes and Reaction Conditions

HDM-201 is synthesized through a multi-step process that involves the preparation of intermediate compounds followed by their coupling and functionalization. The key steps include:

    Preparation of intermediates: The synthesis begins with the preparation of key intermediates through various organic reactions such as halogenation, nitration, and reduction.

    Coupling reactions: The intermediates are then coupled using palladium-catalyzed cross-coupling reactions to form the core structure of HDM-201.

Industrial Production Methods

The industrial production of HDM-201 follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

HDM-201 undergoes various chemical reactions, including:

    Oxidation: HDM-201 can be oxidized to form reactive intermediates that may further react with nucleophiles.

    Reduction: The compound can be reduced under specific conditions to yield different analogs with varying biological activities.

    Substitution: HDM-201 can undergo substitution reactions where functional groups are replaced with other groups to modify its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions include analogs of HDM-201 with modified functional groups, which are studied for their enhanced or altered biological activities .

Scientific Research Applications

HDM-201 has a wide range of scientific research applications, including:

Mechanism of Action

HDM-201 exerts its effects by inhibiting the interaction between the p53 protein and the Murine Double Minute-2 protein. This inhibition stabilizes the p53 protein, leading to its activation. Activated p53 induces cell cycle arrest and apoptosis in cancer cells, thereby exerting its anti-proliferative effects. The molecular targets and pathways involved include the p53 pathway, which regulates the expression of genes involved in cell cycle control and apoptosis .

Comparison with Similar Compounds

HDM-201 is compared with other similar compounds such as:

    Nutlin-3: Another Murine Double Minute-2 inhibitor, but HDM-201 has shown higher potency and selectivity.

    RG7388: A second-generation Murine Double Minute-2 inhibitor with similar mechanisms but different pharmacokinetic profiles.

    MI-77301: Another potent Murine Double Minute-2 inhibitor with distinct chemical properties and biological activities.

HDM-201 is unique due to its high selectivity for the p53-Murine Double Minute-2 interaction and its favorable pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

1-(2,4-dimethylcyclobuten-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-5-4-6(2)8(5)7(3)9/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNPBZLNYQDORR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=C1C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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